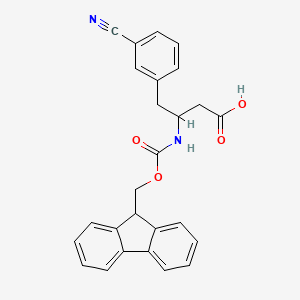
tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylindole and propargyl alcohol.
Formation of Propargylated Indole: The first step involves the propargylation of 4-methylindole using propargyl alcohol in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Protection of Hydroxyl Group: The hydroxyl group of the propargylated indole is then protected using a tert-butyl protecting group. This is achieved by reacting the propargylated indole with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed on the triple bond to yield saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Introduction of various functional groups on the indole ring.
Scientific Research Applications
Chemistry:
Building Block: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Drug Development:
Medicine:
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases, particularly those involving indole-based drugs.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
- tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Comparison:
- Structural Differences: The similar compounds have variations in the heterocyclic core, which can lead to differences in their chemical and biological properties.
- Unique Features: tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate is unique due to its specific indole core and the presence of both a hydroxyl group and a tert-butyl protecting group, which can influence its reactivity and interactions.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 3-(3-hydroxyprop-1-ynyl)-4-methylindole-1-carboxylate |
InChI |
InChI=1S/C17H19NO3/c1-12-7-5-9-14-15(12)13(8-6-10-19)11-18(14)16(20)21-17(2,3)4/h5,7,9,11,19H,10H2,1-4H3 |
InChI Key |
ZWWPACQTUUJAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2C#CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl S-(benzo[d]thiazol-2-yl)cysteinate](/img/structure/B13637621.png)







